

Validating the Anti-inflammatory Effects of Fenoprofen In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

Cat. No.: *B15623235*

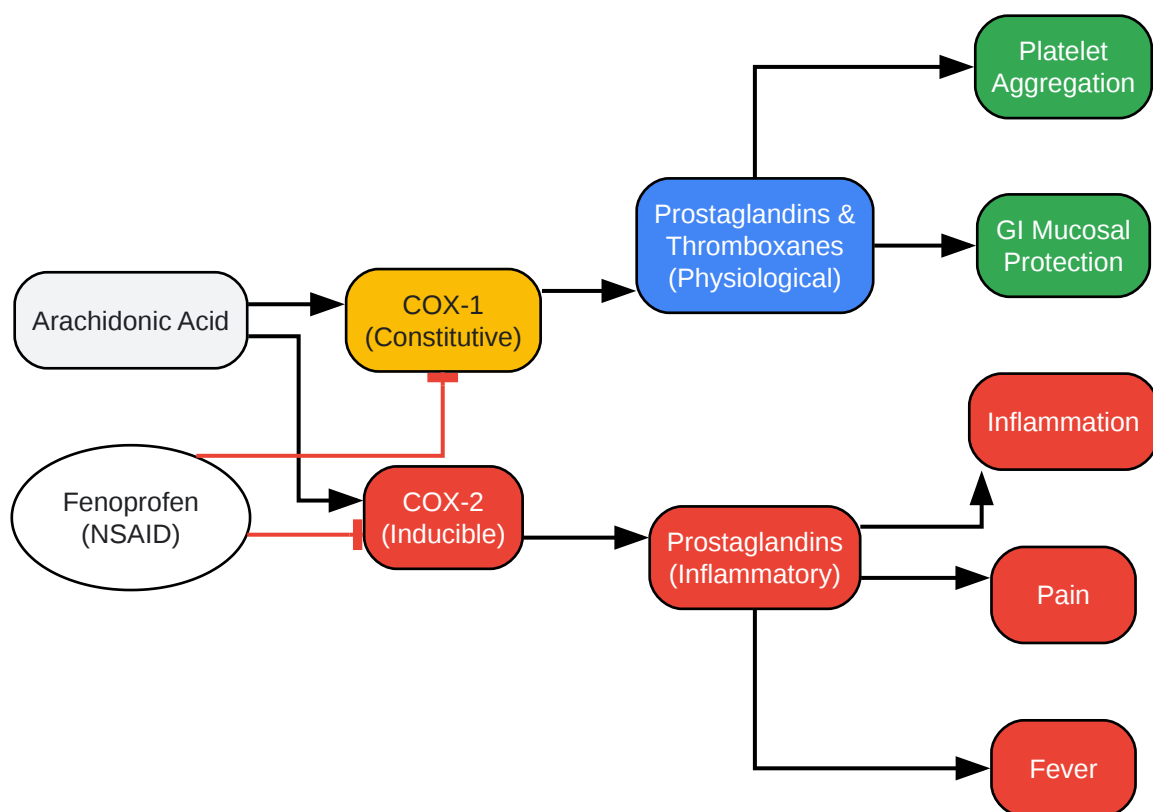
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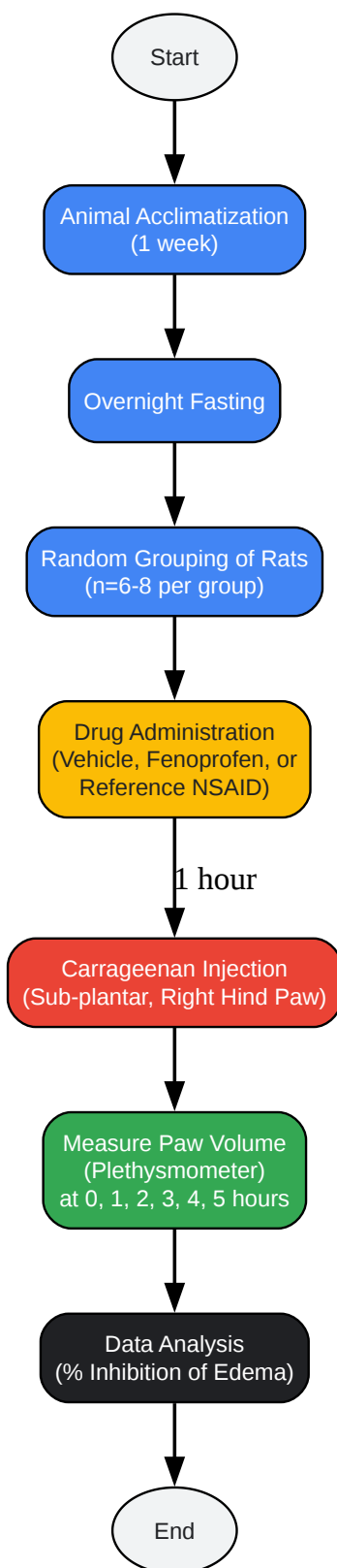
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of fenoprofen with other non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from various preclinical studies to aid in the evaluation and selection of anti-inflammatory compounds for further investigation.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Fenoprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Like other NSAIDs, it non-selectively inhibits both COX-1 and COX-2. This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis leads to decreased edema, pain, and other signs of inflammation.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com